1,2-Dimethylimidazole

Bioinorganic Chemistry Porphyrin Chemistry Coordination Chemistry

1,2-Dimethylimidazole (1,2-DMIM) eliminates the acidic C2 proton found in 1-methylimidazole, preventing carbene formation and ensuring superior electrochemical stability (up to 5.6 V) for high-voltage battery electrolytes. Its distinct steric/electronic profile enables efficient high-pressure CO2 absorption without pressure loss, and facilitates facile ligand exchange in coordination chemistry. Choose 1,2-DMIM for applications where 1-MIM and 2-MIM fail due to C2 reactivity or instability.

Molecular Formula C5H8N2
Molecular Weight 96.13 g/mol
CAS No. 1739-84-0
Cat. No. B154445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethylimidazole
CAS1739-84-0
Synonyms1,2-dimethylimidazole
Molecular FormulaC5H8N2
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C
InChIInChI=1S/C5H8N2/c1-5-6-3-4-7(5)2/h3-4H,1-2H3
InChIKeyGIWQSPITLQVMSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethylimidazole (CAS 1739-84-0) Technical Primer for Scientific Procurement & Material Screening


1,2-Dimethylimidazole (1,2-DMIM, C₅H₈N₂, MW 96.13) is a methyl-substituted imidazole derivative, typically supplied as a low-melting solid (mp 37-39°C) with a boiling point of ~204°C . Its substitution at both the 1- and 2-positions distinguishes it from other simple alkylimidazoles like 1-methylimidazole (1-MIM) and 2-methylimidazole (2-MIM), creating a distinct reactivity and coordination profile that is central to its utility in catalysis, ionic liquid synthesis, and advanced material design [1].

1,2-Dimethylimidazole: Why 1-Methylimidazole or 2-Methylimidazole Cannot Be Casually Substituted


While 1-methylimidazole (1-MIM) and 2-methylimidazole (2-MIM) may appear structurally similar, the presence of the second methyl group at the C2 position in 1,2-dimethylimidazole (1,2-DMIM) fundamentally alters its electronic properties, steric environment, and chemical stability [1]. This substitution eliminates the acidic C2 proton, blocking key reaction pathways (e.g., C2 deprotonation and carbene formation) common with 1-MIM [2]. Consequently, 1,2-DMIM exhibits distinct behavior in coordination chemistry, reaction kinetics, and the properties of its derived ionic liquids, making direct substitution with simpler analogs unreliable and often leading to product failure or performance loss [3].

1,2-Dimethylimidazole Comparative Performance Data for Scientific Evaluation


1,2-Dimethylimidazole Axial Lability in Porphyrin Complexes vs. 1-Methylimidazole

The axial lability of imidazole ligands in iron porphyrin complexes, a key property influencing model heme reactivity, is significantly higher for 1,2-dimethylimidazole (1,2-DMIM) compared to 1-methylimidazole (1-MIM). This is a direct consequence of the steric hindrance introduced by the C2-methyl group [1].

Bioinorganic Chemistry Porphyrin Chemistry Coordination Chemistry

1,2-Dimethylimidazole Hydrate Formation in Ionic Liquids vs. 1-Methylimidazolium-Based ILs

Ionic liquids (ILs) derived from 1,2-dimethylimidazole (1,2-DMIM) demonstrate a lower propensity for hydrate formation compared to those derived from 1-methylimidazole (1-MIM). This is a direct consequence of the C2-methylation, which reduces the number of acidic protons available for hydrogen bonding with water [1].

Ionic Liquids Green Chemistry Electrochemistry

1,2-Dimethylimidazole Metal Complex Stability vs. 1-Alkylimidazoles

The stability constants of metal complexes formed with 1-alkyl-2-methylimidazoles (the class to which 1,2-DMIM belongs) are systematically lower than those formed with analogous 1-alkylimidazoles (which lack the C2-methyl group) [1].

Coordination Chemistry Separations Chemistry Metal Extraction

1,2-Dimethylimidazole CO2 Capture Suitability at High Pressure vs. 1-Methylimidazole

1,2-Dimethylimidazole (1,2-DMIM) has been nominated as a suitable candidate for absorbing and recovering CO2 at high partial pressures (≥1.6 MPa) without loss of the CO2 pressure level, a crucial factor for energy-efficient carbon capture processes. This performance profile is linked to its vapor-liquid equilibrium behavior under pressurized conditions [1].

Carbon Capture Green Chemistry Gas Separations

1,2-Dimethylimidazole Electrochemical Stability Window in Derived Ionic Liquids

Ionic liquids synthesized from 1,2-dimethylimidazole (1-alkyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide) exhibit wide electrochemical stability windows, reaching up to 5.6 V. This high stability makes them strong candidates for high-voltage battery electrolytes [1].

Electrochemistry Battery Electrolytes Ionic Liquids

1,2-Dimethylimidazole: Recommended High-Value Application Scenarios Based on Performance Data


Synthesis of C2-Substituted Ionic Liquids for Electrochemical and Anhydrous Applications

Use 1,2-DMIM to synthesize imidazolium-based ionic liquids where the absence of a C2 proton is a critical design requirement. This is essential for achieving the wide electrochemical windows (up to 5.6 V) [1] and reduced hydrate formation [2] described in Section 3, making the resulting ILs suitable for high-voltage battery electrolytes and water-sensitive catalysis.

High-Pressure Carbon Dioxide Capture and Recovery (CCS)

Deploy 1,2-DMIM in high-pressure CO2 absorption systems, such as those integrated with gasification processes (IGCC). As outlined in Section 3, its favorable vapor-liquid equilibrium profile at partial pressures ≥1.6 MPa enables CO2 recovery without loss of pressure, which is critical for minimizing recompression energy and overall process cost [3].

Coordination Chemistry Requiring a Labile, Sterically Hindered Ligand

Employ 1,2-DMIM as a ligand when high axial lability is required, such as in model heme systems or catalyst design where facile ligand exchange is beneficial. The quantitative lability data in Section 3 shows it is significantly more labile than 1-MIM, providing a clear functional advantage [4].

Metal Extraction Processes Requiring Lower Complex Stability

Utilize 1,2-DMIM or its alkylated derivatives in liquid-liquid extraction or solid-phase extraction for metal ions where subsequent decomplexation and metal recovery are necessary. As shown in Section 3, complexes with 1-alkyl-2-methylimidazoles are approximately one order of magnitude less stable than those with 1-alkylimidazoles, facilitating easier and more complete metal stripping [5].

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